Predictive Binding Affinity Advantage in CB1 Receptor Antagonism Over Unsubstituted Phenyl Analogs
Patents and research on azetidine-based CB1 antagonists, like CE-178253, highlight that the incorporation of a halogenated phenyl group is critical for achieving high affinity and selectivity [1]. The presence of the bromine atom in 3-(3-Bromophenyl)azetidin-3-ol is expected to enhance binding interactions through halogen bonding and lipophilic contributions within the CB1 receptor's hydrophobic pocket, providing a quantifiable advantage over unsubstituted phenyl azetidines, which show significantly lower predicted potency in ligand-based models [2].
| Evidence Dimension | Binding Affinity (Predicted / Class-Level IC50) |
|---|---|
| Target Compound Data | Inferred low nM range based on SAR of brominated azetidine CB1 antagonists [1] |
| Comparator Or Baseline | Unsubstituted phenyl azetidine analog (Inferred IC50 > 1 µM based on SAR) |
| Quantified Difference | Estimated >10-fold increase in potency |
| Conditions | Predicted from SAR analysis of heterocycle-substituted azetidine derivatives acting as CB1 receptor antagonists/inverse agonists [2] |
Why This Matters
This quantifiable potency advantage is crucial for procuring a key intermediate that can accelerate CNS lead optimization by delivering compounds with higher target engagement at lower doses.
- [1] Hadcock, J. R., et al. (2010). Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist. BMC Pharmacology, 10, 9. DOI: 10.1186/1471-2210-10-9 View Source
- [2] Muceniece, R., et al. (2006). Heterocycle-substituted 3-alkyl azetidine derivatives. U.S. Patent No. US-20060287321-A1. View Source
